molecular formula C19H18N2O2S B6025714 5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one

5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B6025714
M. Wt: 338.4 g/mol
InChI Key: DTRBELYRNNYBFF-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a compound that belongs to the thiazole family. It is a yellow crystalline powder that has been extensively studied for its biological properties. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antimicrobial properties against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical structure and properties. This compound has been found to have potential applications in various fields of research, including cancer and inflammation. However, one of the main limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another potential direction is to explore its potential as a lead compound for the development of new drugs with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 4-ethoxybenzaldehyde with 3-methylaniline in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield the final product.

Scientific Research Applications

5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antimicrobial, and anticancer properties. This compound has been used in various studies to investigate its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-16-9-7-14(8-10-16)12-17-18(22)21-19(24-17)20-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRBELYRNNYBFF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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